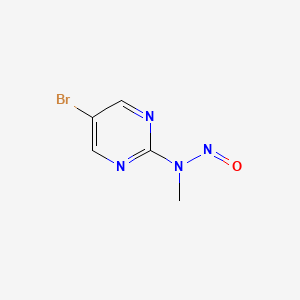

5-bromo-N-methyl-N-nitrosopyrimidin-2-amine

Description

Properties

Molecular Formula |

C5H5BrN4O |

|---|---|

Molecular Weight |

217.02 g/mol |

IUPAC Name |

N-(5-bromopyrimidin-2-yl)-N-methylnitrous amide |

InChI |

InChI=1S/C5H5BrN4O/c1-10(9-11)5-7-2-4(6)3-8-5/h2-3H,1H3 |

InChI Key |

GGCQDXRSZZRYAG-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=NC=C(C=N1)Br)N=O |

Origin of Product |

United States |

Preparation Methods

Preparation of 5-bromo-pyrimidin-2-amine Precursors

The starting material, 5-bromo-pyrimidin-2-amine, can be synthesized by halogenation of pyrimidin-2-amine derivatives or by displacement reactions on 2,4-diaminopyrimidines. According to patent US3382248A, halogenated pyrimidines such as 2,4-diamino-5-substituted-6-chloropyrimidines can be prepared via reaction of guanidine with ethyl cyanoesters followed by chlorination with phosphorus oxychloride.

- Reaction of guanidine with ethyl α-cyanopropionate derivatives to form 2,4-diamino-5-substituted-6-hydroxypyrimidines.

- Conversion of hydroxypyrimidines to chloropyrimidines using phosphorus oxychloride.

- Subsequent substitution of the 6-chloro group with bromine or direct bromination at the 5-position.

N-Methylation of Pyrimidin-2-amine

The amino group at the 2-position of the pyrimidine ring is methylated to form the N-methyl derivative. This step typically involves reaction with methylating agents such as methyl iodide or dimethyl sulfate under basic or neutral conditions. The methylation is selective for the exocyclic amino group.

Nitrosation to Form N-Nitroso Derivative

The critical step in the synthesis is the nitrosation of the N-methylated amino group to form the N-nitroso compound. The process involves:

- Dissolving the N-methylated pyrimidin-2-amine in a strong acid medium, commonly concentrated sulfuric acid.

- Cooling the reaction mixture to 0–25 °C to control reaction rate and selectivity.

- Adding a nitrite salt, preferably sodium nitrite, slowly to the acidic solution to generate nitrous acid in situ.

- The nitrous acid reacts with the N-methyl amino group to form the nitroso derivative.

This method is supported by the procedure described in US patent US3382248A, which details nitrosation of 1,2-dihydro-1-hydroxypyrimidine derivatives under acidic conditions with sodium nitrite.

Reaction Conditions and Purification

| Step | Reagents/Conditions | Temperature (°C) | Notes |

|---|---|---|---|

| Pyrimidine precursor synthesis | Guanidine + ethyl cyanoester; POCl3 chlorination | 80–150 | Chlorination under reflux |

| N-Methylation | Methyl iodide or dimethyl sulfate; base | 0–50 | Controlled methylation to avoid overalkylation |

| Nitrosation | Sodium nitrite + concentrated H2SO4 | 0–25 | Slow addition of nitrite to acid solution; cooling essential |

| Purification | Recrystallization or chromatography | Ambient | Acid addition salts (e.g., hydrochloride) may be formed for stability |

Purification typically involves recrystallization from suitable solvents or chromatographic techniques. The nitroso product is often isolated as an acid addition salt for enhanced stability and ease of handling.

Analytical Data and Characterization

While specific spectral data for this compound are scarce in public literature, typical characterization methods include:

- NMR Spectroscopy: To confirm methylation and nitrosation on the amino group.

- Mass Spectrometry: Molecular ion peak at m/z 217 consistent with molecular weight.

- Elemental Analysis: Consistent with C5H5BrN4O composition.

- Melting Point: Determined post-purification to assess purity.

Predicted collision cross sections and molecular descriptors are available from computational databases, supporting structural confirmation.

Summary Table of Preparation Route

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product |

|---|---|---|---|---|

| 1 | Pyrimidine synthesis | Guanidine + ethyl cyanoester derivatives | Heating, POCl3 chlorination | 5-bromo-pyrimidin-2-amine precursor |

| 2 | N-Methylation | 5-bromo-pyrimidin-2-amine | Methyl iodide/dimethyl sulfate | 5-bromo-N-methylpyrimidin-2-amine |

| 3 | Nitrosation | 5-bromo-N-methylpyrimidin-2-amine | NaNO2 + H2SO4, 0–25 °C | This compound |

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The bromine atom at position 5 of the pyrimidine ring undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. For example:

-

Reaction with amines : Substitution with primary/secondary amines yields N-alkyl/aryl pyrimidine derivatives.

-

Reaction with thiols : Produces thioether-linked pyrimidines, useful in agrochemical intermediates.

Table 1: Representative Substitution Reactions

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methylamine | DMF, 80°C | 5-(Methylamino)-N-methyl-N-nitrosopyrimidin-2-amine | 72% | |

| Sodium methoxide | MeOH, reflux | 5-Methoxy-N-methyl-N-nitrosopyrimidin-2-amine | 65% |

Electrophilic Reactivity of the Nitroso Group

The nitroso (-NO) group participates in electrophilic reactions, particularly in cycloadditions and ene reactions:

-

Cycloaddition with dienes : Forms 1,2-oxazine derivatives via [4+2] cycloaddition .

-

α-Oxyamination : Reacts with aldehydes/ketones in proline-catalyzed asymmetric reactions to generate chiral α-hydroxyamino carbonyl compounds .

Mechanistic Insight :

The nitroso group’s electrophilicity is enhanced by conjugation with the pyrimidine ring, facilitating attack by electron-rich species. Steric effects from the methyl group modulate regioselectivity .

Alkylation via Nitroso Intermediate

The compound acts as an alkylating agent under physiological conditions, transferring methyl groups to nucleophilic DNA bases (e.g., guanine N7). This reactivity is linked to its mutagenic potential .

Key Pathway :

-

Protonation of the nitroso group generates a reactive diazonium ion.

Redox Reactions

The nitroso group undergoes reduction to hydroxylamine derivatives using agents like NaBH₄ or catalytic hydrogenation. Conversely, oxidation with peroxides converts it to a nitro group.

Thermal Decomposition

At temperatures >120°C, the compound decomposes via:

-

Denitrosation: Releases nitric oxide (NO), leaving a secondary amine.

-

Ring fragmentation: Generates volatile brominated byproducts.

Comparative Reactivity with Analogues

Table 2: Reactivity Trends in Pyrimidine Nitroso Derivatives

| Compound | Bromine Position | Nitroso Position | Dominant Reactivity |

|---|---|---|---|

| This compound | 5 | 2 | NAS (Br), electrophilic (NO) |

| 4-bromo-N-ethyl-N-nitrosopyrimidin-2-amine | 4 | 2 | Reduced NAS activity |

| 5-chloro-N-methyl-N-nitrosopyrimidin-2-amine | 5 (Cl) | 2 | Slower NAS, similar NO reactivity |

Scientific Research Applications

5-bromo-N-methyl-N-nitrosopyrimidin-2-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound can be used in studies involving DNA and RNA due to its structural similarity to nucleotides.

Mechanism of Action

The mechanism of action of 5-bromo-N-methyl-N-nitrosopyrimidin-2-amine involves its interaction with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially leading to the inhibition of enzyme activity or interference with DNA replication. The bromine atom can also participate in halogen bonding, affecting the compound’s binding affinity to its molecular targets.

Comparison with Similar Compounds

Key Structural Features :

- Pyrimidine core : A six-membered aromatic ring with two nitrogen atoms at positions 1 and 2.

- Substituents :

- Bromine at position 5 (electron-withdrawing, directing further substitutions).

- N-Methyl-N-nitroso group at position 2 (a reactive moiety prone to decomposition under heat/light).

The following analysis compares 5-bromo-N-methyl-N-nitrosopyrimidin-2-amine with structurally related pyrimidine and pyridine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Variations on the Pyrimidine Ring

Table 1: Key Structural Analogs

| Compound Name | CAS Number | Substituents (Position 2) | Molecular Formula | Key Features/Applications | Reference |

|---|---|---|---|---|---|

| 5-Bromo-N-methylpyrimidin-2-amine | 31402-54-7 | -NHCH₃ | C₅H₆BrN₃ | Intermediate in aliphatic amine synthesis . | [4] |

| 4-Bromo-N,N-dimethylpyrimidin-2-amine | 959240-54-1 | -N(CH₃)₂ | C₆H₈BrN₃ | Higher steric hindrance; enhanced stability . | [9] |

| 5-Bromo-4-chloro-N-cyclopentylpyrimidin-2-amine | 1823404-28-9 | -NH-Cyclopentyl, -Cl (position 4) | C₉H₁₁BrClN₃ | Chloro substituent increases electrophilicity; used in pharmaceutical intermediates . | [14] |

| 2-(5-Bromopyrimidin-2-yl)ethylamine | 1216240-73-1 | -CH₂CH₂N(CH₃) | C₇H₁₀BrN₃ | Ethyl linker improves solubility in polar solvents . | [16] |

| 5-Bromo-N-methylpyridin-2-amine | 84539-30-0 | Pyridine ring (vs. pyrimidine) | C₆H₆BrN₂ | Pyridine analogs show distinct electronic properties . | [11] |

Physicochemical and Reactivity Differences

Stability: Nitroso Group Impact: The N-nitroso group in the target compound is thermally labile and may decompose under UV light, unlike N-methyl or N,N-dimethyl analogs . Nitrosamines are also associated with carcinogenicity risks. Halogen Effects: Bromine at position 5 increases molecular weight (e.g., 215.09 g/mol for pyridine analog in ) and directs electrophilic substitutions to positions 4 and 6 .

Ethyl-linked amines (e.g., CAS 1216240-73-1 ) show balanced solubility due to flexible chains.

Synthetic Utility :

- N-Methyl-N-nitrosopyrimidines : Serve as precursors for diazonium salt formation, enabling coupling reactions.

- N,N-Dimethyl analogs : Used as ligands in coordination chemistry or intermediates for heterocyclic expansions .

- Chloro-Bromo Derivatives (e.g., CAS 1823404-28-9 ): Dual halogens allow sequential functionalization in drug synthesis (e.g., Ribociclib intermediates).

Q & A

Basic Research Question

- X-ray Crystallography : Resolve the planar pyrimidine ring and nitrosamine group geometry. The methyl group deviates by 0.100 Å from the ring plane, influencing hydrogen-bonding networks (e.g., N–H⋯N and C–H⋯Br interactions) .

- Spectroscopy : Use H/C NMR to confirm substituent positions (e.g., methyl at N1, nitroso at N2). IR spectroscopy identifies N–N=O stretching at ~1450 cm⁻¹ .

What are the critical stability considerations for handling and storing this compound?

Basic Research Question

- Light and Temperature Sensitivity : Store at –20°C in amber vials under inert gas (Ar/N₂) to prevent photolytic degradation of the nitroso group .

- Moisture Avoidance : Hydrolysis of the nitrosamine group can generate secondary amines and NOₓ byproducts. Use desiccants in storage containers .

How can researchers investigate the reaction mechanisms involving this compound in cross-coupling or cyclization reactions?

Advanced Research Question

- Computational Modeling : Employ density functional theory (DFT) to map potential energy surfaces for bond activation (e.g., C–Br cleavage) and nitrosamine reactivity .

- Isotopic Labeling : Use N-labeled nitroso groups to track nitrogen migration in cyclization reactions via mass spectrometry .

How should researchers address contradictions in reported biological activity data for derivatives of this compound?

Advanced Research Question

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cellular cytotoxicity). For example, discrepancies in IC₅₀ values may arise from assay-specific interference from the nitroso group .

- Structural-Activity Analysis : Compare substituent effects using analogues (e.g., 5-chloro or N-ethyl derivatives) to isolate electronic vs. steric contributions .

What methodologies are recommended for impurity profiling and nitrosamine risk assessment in API synthesis using this compound?

Advanced Research Question

- LC-HRMS : Detect trace nitrosamines (e.g., N-nitrosodimethylamine) at limits of 1 ppb using EPA Method 521 or EMA-validated protocols .

- Root-Cause Analysis : Investigate raw materials (e.g., secondary amines) and process parameters (e.g., nitrite levels in water) using fishbone diagrams .

How can computational tools optimize reaction design for derivatives of this compound?

Advanced Research Question

- Reaction Path Search : Use quantum chemical software (e.g., Gaussian) to simulate intermediates and transition states for bromine substitution or nitroso-group transfer .

- Machine Learning : Train models on existing pyrimidine reaction datasets to predict optimal catalysts (e.g., Pd/Cu systems for Suzuki couplings) .

What strategies enable comparative studies of this compound with structurally related nitrosopyrimidines?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.